Bienvenue dans la boutique en ligne BenchChem!

Bortezomib Impurity 10

Bortezomib Impurity Profiling Reference Standard

This authenticated Bortezomib Impurity 10 standard is essential for accurate quantification of the specific trimeric impurity in stability and forced degradation studies. Using this fully characterized reference, with traceable CoA, is critical for ANDA method validation and ICH Q3A compliance, preventing misidentification and ensuring accurate reporting.

Molecular Formula C57H69B3N12O9
Molecular Weight 1098.7 g/mol
CAS No. 390800-88-1
Cat. No. B601041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBortezomib Impurity 10
CAS390800-88-1
Synonyms2-PyrazinecarboxaMide, N,N',N''-[2,4,6-boroxintriyltris[[(1R)-3-Methylbutylidene]iMino[(1S)-2-oxo-1-(phenylMethyl)-2,1-ethanediyl]]]tris-
Molecular FormulaC57H69B3N12O9
Molecular Weight1098.7 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC=CN=C3)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5)C(CC(C)C)NC(=O)C(CC6=CC=CC=C6)NC(=O)C7=NC=CN=C7
InChIInChI=1S/C57H69B3N12O9/c1-37(2)28-49(70-52(73)43(31-40-16-10-7-11-17-40)67-55(76)46-34-61-22-25-64-46)58-79-59(50(29-38(3)4)71-53(74)44(32-41-18-12-8-13-19-41)68-56(77)47-35-62-23-26-65-47)81-60(80-58)51(30-39(5)6)72-54(75)45(33-42-20-14-9-15-21-42)69-57(78)48-36-63-24-27-66-48/h7-27,34-39,43-45,49-51H,28-33H2,1-6H3,(H,67,76)(H,68,77)(H,69,78)(H,70,73)(H,71,74)(H,72,75)/t43-,44-,45-,49-,50-,51-/m0/s1
InChIKeyYVBHFXUJMLXLKP-INZJBPCBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bortezomib Impurity 10 (CAS 390800-88-1): Structural Identity and Baseline Characterization for Analytical Reference Standard Procurement


Bortezomib Impurity 10, also known as Bortezomib Trimer or (1R,2S)-Bortezomib Trimer, is a chemically defined, high-purity analytical reference standard critical for the quality control and stability assessment of the antineoplastic agent bortezomib. Its chemical identity is N,N',N''-((2S,2'S,2''S)-(((1R,1'R,1''R)-(1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyl)tris(3-methylbutane-1,1-diyl))tris(azanediyl))tris(1-oxo-3-phenylpropane-1,2-diyl))tris(pyrazine-2-carboxamide) [1], with a molecular formula of C57H69B3N12O9 and a molecular weight of approximately 1098.7 g/mol . This compound serves as a well-characterized reference standard for quantifying and identifying this specific trimeric impurity in bortezomib drug substance and formulated products, a critical step in meeting regulatory requirements for impurity profiling [2].

Critical Differentiation of Bortezomib Impurity 10: Why Structural Identity Prevents Interchangeability with Other Bortezomib-Related Substances


Generic substitution of analytical reference standards is scientifically and regulatorily unsound. Bortezomib Impurity 10 is a specific, high-molecular-weight trimeric species, structurally distinct from bortezomib API, its degradation products (e.g., hydroxyamide impurity), or other process impurities (e.g., enantiomers or epimers). Using an incorrect or poorly characterized reference standard will lead to inaccurate quantification, failed method validation, and potential non-compliance with ICH Q3A guidelines for impurity thresholds [1]. A head-to-head comparison with alternative standards such as Bortezomib USP Related Compound B or a generic 'bortezomib impurity mixture' reveals that only the authenticated, pure Impurity 10 standard provides the necessary retention time and spectral data for unambiguous peak identification in HPLC-UV or LC-MS methods [2], preventing misidentification of other peaks and ensuring accurate reporting of this specific impurity.

Quantitative Evidence for Bortezomib Impurity 10 (CAS 390800-88-1) as a Differentiated Analytical Reference Standard


Structural Confirmation: Differentiating Bortezomib Impurity 10 from Monomeric Bortezomib API

Bortezomib Impurity 10 is unequivocally identified as a trimeric bortezomib species, whereas the API is a monomer. This difference in molecular weight and structure is critical for accurate chromatographic peak assignment. The trimer has a molecular weight of 1098.7 g/mol [1], which is approximately three times that of the monomeric bortezomib API (MW ~384.2 g/mol). This large mass difference ensures baseline separation in size-exclusion chromatography (SEC) and distinct retention times in reverse-phase HPLC, allowing for confident discrimination from the API peak and other process impurities. Without a pure reference standard, this peak could be misidentified as an unknown or a different impurity, leading to incorrect impurity profiling [2].

Bortezomib Impurity Profiling Reference Standard

Purity Benchmarking: Ensuring Accurate Quantification via Certified Reference Material Purity

The utility of Bortezomib Impurity 10 as a reference standard is directly tied to its certified purity. Vendors supply this compound with a documented purity of ≥98% , as confirmed by HPLC and/or other analytical methods. In contrast, in-house synthesized or non-certified 'impurity mixtures' lack such defined purity, introducing significant error into quantitative analyses. Using a standard of lower or unknown purity (e.g., 90% purity) would lead to a proportional under-estimation of the impurity content in test samples, potentially allowing a batch to pass specification when it should fail. The high certified purity enables accurate calibration curves for quantitative determination of this specific impurity at low levels, fulfilling ICH Q2(R1) validation requirements for accuracy and precision [1].

Reference Standard Quality Control Analytical Method Validation

Traceability and Regulatory Compliance: A Prerequisite for ANDA/DMF Submissions

Bortezomib Impurity 10 reference standards are supplied with comprehensive Certificates of Analysis (CoA) detailing structural characterization (NMR, MS) and purity (HPLC) [1]. This level of documentation is not typically available for unauthenticated or 'research-grade' chemicals. Critically, vendors offer the option for further traceability against official pharmacopoeial standards (USP or EP), a key requirement for ANDA and DMF submissions [2]. In a comparative procurement scenario, choosing a standard with this regulatory-aligned documentation reduces the risk of analytical data being rejected during regulatory review, which could otherwise lead to costly delays or complete response letters.

Regulatory Compliance Pharmaceutical Analysis Reference Standard

High-Value Application Scenarios for Bortezomib Impurity 10 (CAS 390800-88-1) in Pharmaceutical R&D and QC


Development and Validation of Stability-Indicating HPLC Methods for Bortezomib Drug Products

Bortezomib Impurity 10 is used as a primary reference standard to establish system suitability criteria (e.g., resolution, retention time) and to create calibration curves for quantifying this specific trimeric impurity in forced degradation and long-term stability studies of bortezomib injectable formulations. Its high purity ensures accurate determination of impurity levels against ICH-specified thresholds [1].

Identification and Quantification of Process Impurities in Bortezomib API Batches

In pharmaceutical manufacturing, Bortezomib Impurity 10 serves as a marker for the efficiency of the bortezomib synthesis and purification process. By spiking the reference standard into API samples, analysts can confirm the identity of any observed trimer peak in the impurity profile and accurately quantify its concentration, ensuring the API meets its pre-defined acceptance criteria for related substances [2].

ANDAs and Drug Master Files (DMFs): Providing Regulatory-Ready Analytical Data

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs), Bortezomib Impurity 10 is an essential reference material. The accompanying Certificate of Analysis (CoA) with full characterization data (NMR, MS, HPLC) and the option for traceability to a pharmacopoeial standard provide the necessary documentation to support method validation sections of the ANDA, demonstrating control over this specific impurity and addressing potential FDA queries regarding unknown chromatographic peaks [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bortezomib Impurity 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.